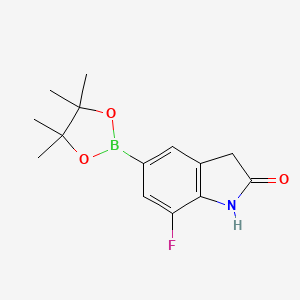

![molecular formula C7H14Cl2F3NO2S B2716634 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride CAS No. 1909314-30-2](/img/structure/B2716634.png)

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

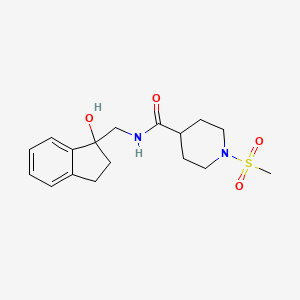

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 1909314-30-2 . It has a molecular weight of 304.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13ClF3NO2S.ClH/c1-2-12 (6-7 (9,10)11)4-3-5-15 (8,13)14;/h2-6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications

Organic Sulfur Mechanisms and Reactions

Research by King and Hillhouse (1983) delves into the preparation and reactions of hydroxyalkanesulfonyl chlorides, highlighting the novel synthesis of these compounds and their subsequent reactions, including intramolecular cyclizations to form sultones. This study contributes to the understanding of sulfonyl chloride chemistry, particularly in the context of organic sulfur mechanisms (King & Hillhouse, 1983).

Synthesis of Functionalized Ionic Liquids

Zhu et al. (2007) explored the synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids, starting from hydroxylamines and 1,3-propane sultone. These substances could be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer composites, indicating the versatility of sulfonyl chloride derivatives in creating new materials (Zhu et al., 2007).

Catalytic Applications

Ghorbani-Choghamarani and Akbaripanah (2012) introduced 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for the formylation of alcohols and amines, demonstrating the potential of sulfonyl chloride derivatives in catalyzing organic reactions under environmentally benign conditions (Ghorbani-Choghamarani & Akbaripanah, 2012).

Hydrophobic Agents Synthesis

Dyachenko, Nikitin, and Igumnov (2018) developed a new synthetic route to potential hydrophobic agents consisting of three-module type molecules, incorporating sulfonyl chloride derivatives. This research underscores the role of sulfonyl chlorides in synthesizing materials with potential applications in hydrophobization (Dyachenko et al., 2018).

Ligand Complexes for Water-Soluble Applications

Caravan and Orvig (1997) synthesized water-soluble amine phenols with sulfonyl chloride derivatives, investigating complex formation constants and solution structures. This work illustrates the use of sulfonyl chlorides in developing water-soluble ligands for potential biomedical applications (Caravan & Orvig, 1997).

properties

IUPAC Name |

3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClF3NO2S.ClH/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14;/h2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVJJESKLAXYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)Cl)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

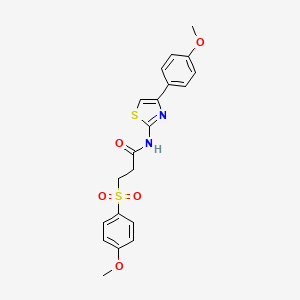

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)

![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)

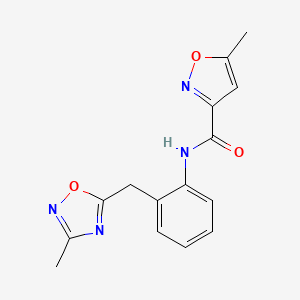

![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)

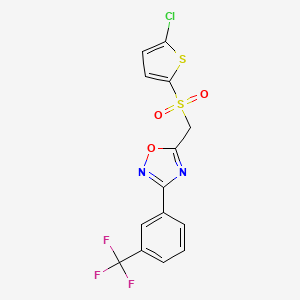

![N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2716563.png)

![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)